(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester
Description
“(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester” is a chiral, Boc-protected pyrrolidine derivative widely used in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors. The compound features a pyrrolidine ring with a stereospecific (2S) configuration, a tert-butoxycarbonyl (Boc) group at the nitrogen, and an acetic acid methyl ester substituent at the 2-position. Its synthesis typically involves EDC/HOBt-mediated coupling of N-(tert-butoxycarbonyl)-N-methyl-L-alanine, followed by hydrolysis and subsequent functionalization (e.g., tosylation, azide introduction, or amine reduction) to generate intermediates for complex molecules like SNIPERs . The Boc group enhances solubility and stability during synthetic steps, while the methyl ester aids in purification and reactivity control.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBAKVGAMQFLJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88790-37-8 | |
| Record name | tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Ring Formation
A prevalent approach involves cyclization of amino acid precursors or diesters. For example, dimethyl itaconate serves as a starting material in a method described by, where cyclization with ammonium acetate and camphorsulfonic acid in methanol yields 5-oxo-3-pyrrolidine carboxylate methyl ester (92% yield). Subsequent reduction with sodium borohydride and protection steps generate the pyrrolidine backbone.
Asymmetric Hydrogenation
Patent discloses a chiral catalyst-mediated hydrogenation method for pyrrolidine derivatives. Using (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole under 1.4–1.5 MPa hydrogen pressure with a palladium catalyst, the dihydro-pyrrole intermediate is hydrogenated to form the saturated pyrrolidine ring. This method ensures high enantiomeric excess, critical for the S-configuration.
Stepwise Synthesis and Boc Protection
Esterification of Carboxylic Acid
The acetic acid methyl ester group is introduced via esterification. In, L-pyroglutamic acid is dissolved in methanol, and thionyl chloride catalyzes esterification at 5–10°C, yielding methyl L-pyroglutamate with ≤0.2% water content. Optimal molar ratios (1:6:0.2 for L-pyroglutamic acid:methanol:thionyl chloride) maximize yield (94.9%) and purity (99.7%).
Boc Protection of the Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:
-
Temperature : 15–20°C to minimize side reactions.
-
Addition rate : 6.5–7 kg/h for Boc₂O to control exothermicity.
Post-reaction, purification via ethyl acetate extraction and petroleum ether crystallization yields Boc-protected product with 99.8% purity.
Stereochemical Control and Chiral Induction
Chiral Starting Materials
Using L-pyroglutamic acid () or enantiomerically pure intermediates ensures retention of the S-configuration. For instance, specifies L-pyroglutamic acid with ≤0.2% water content to prevent racemization during esterification.
Catalytic Asymmetric Synthesis
Patent employs a chiral catalyst (M) and sodium ethoxide to induce asymmetry during hydrogenation. The catalyst’s structure (undisclosed in the patent) likely coordinates to the prochiral dihydro-pyrrole, enabling selective hydrogen addition to form the S-configured product.
Industrial-Scale Optimization
Reaction Conditions and Scalability
Cost-Efficiency Metrics
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ester or Boc protecting group, resulting in the formation of different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or ester moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of neurology and oncology.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester depends on its specific application and the target molecule it interacts with. Generally, the compound acts as a precursor or intermediate that undergoes further chemical transformations to exert its effects. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of “(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester” can be elucidated by comparing it with analogous pyrrolidine and amino acid derivatives. Key differences lie in substituent groups, stereochemistry, and applications.
Amino Acid Derivatives with Boc Protection
Compounds like N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe) and N-(tert-butoxycarbonyl)-L-threonine methyl ester (Boc-L-Thr-OMe) share the Boc and methyl ester functionalities but differ in their backbone structures (serine/threonine vs. pyrrolidine). These amino acid derivatives exhibit lower yields (~20–30%) in glycosylation reactions compared to enzymes like Penicillium multicolor fucosidase (49% yield), highlighting the impact of backbone rigidity on reactivity . In contrast, the pyrrolidine scaffold in the target compound provides conformational restraint, favoring regioselective coupling in PROTAC synthesis .
Pyrrolidine Carboxylates with Fluorinated Substituents
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (–4) features a difluorobenzyl group and a methyl substituent at the 2-position. Its synthesis involves reductive amination with sodium cyanoborohydride, differing from the EDC/HOBt coupling used for the target compound .
Azide-Functionalized Pyrrolidine Derivatives
(2S,4R)-4-Azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester () contains an azide group at the 4-position, enabling click chemistry applications. This compound is used in neuronal nitric oxide synthase (nNOS) inhibitors, where the azide facilitates conjugation to alkyne-functionalized ligands. The target compound lacks this reactive handle, limiting its utility in click-based bioconjugation .
Methyl-Substituted Pyrrolidine Carboxylic Acids
(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid () replaces the acetic acid methyl ester with a carboxylic acid and introduces a 5S-methyl group. The free carboxylic acid enhances hydrogen-bonding capacity, making it suitable for amide bond formation in peptide mimics. However, the absence of the methyl ester reduces its stability in acidic conditions compared to the target compound .
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
Table 2. Reactivity and Stability Insights
| Compound | Key Reactivity Feature | Stability Consideration |
|---|---|---|
| Target compound | Ester hydrolysis under basic conditions | Boc group stable in mild acids |
| Boc-L-Ser-OMe | Low glycosylation yield (~20%) | Prone to racemization |
| Difluorobenzyl derivative | Enhanced lipophilicity | Fluorines reduce metabolic degradation |
| Azide-containing derivative | Click chemistry compatible | Azide photolabile |
Research Findings and Implications
- Stereochemistry Matters: The 2S configuration in the target compound ensures compatibility with L-amino acid-based PROTACs, while R-configured analogs (–4) may target distinct binding pockets .
- Functional Group Trade-offs : Methyl esters (target compound) simplify purification but require hydrolysis for further coupling, whereas carboxylic acids () enable direct amide bond formation .
- Fluorine and Azide Roles : Fluorinated derivatives (–4) and azide-bearing compounds () highlight the balance between stability/reactivity and functional versatility in drug design .
Biological Activity
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester, often abbreviated as Boc-Pyrrolidine-Acetic Acid Methyl Ester, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by a pyrrolidine backbone with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid methyl ester moiety, positions it as a versatile intermediate in various chemical reactions and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 229.30 g/mol
- CAS Number : 194154-91-1
- Chemical Structure :
The presence of the Boc group is significant as it protects the amine functionality, enhancing the compound's stability during synthetic processes. The acetic acid moiety contributes to its solubility, making it suitable for various biological assays.
Research indicates that this compound may interact with several biological targets, particularly enzymes and receptors. Its structural characteristics suggest potential for:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The binding affinity to various receptors could lead to pharmacological effects such as anti-inflammatory and analgesic actions.
Pharmacological Effects
Several studies have explored the pharmacological properties of related compounds, hinting at the potential biological activities of Boc-Pyrrolidine-Acetic Acid Methyl Ester:
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro.
- Analgesic Effects : Preliminary data suggest that derivatives might influence pain pathways, providing a basis for further investigation into their analgesic potential.
Study on Enzyme Inhibition
A significant study published in 2022 highlighted the importance of structural features in modulating enzyme activity. The research focused on compounds with similar backbones to Boc-Pyrrolidine-Acetic Acid Methyl Ester, revealing that modifications at specific positions could enhance inhibitory potency against target enzymes involved in oxidative stress pathways .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that variations in the Boc group and acetic acid moiety could significantly affect biological activity. For instance, modifications leading to increased hydrophobicity often correlated with enhanced binding affinity to target proteins involved in disease pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolidine-2-acetic acid | Structure | Lacks protective groups; more reactive |
| 1-(tert-Butoxycarbonyl)pyrrolidine | Structure | Similar Boc-protected structure; does not contain acetic acid moiety |
| N-Boc-pyrrolidine | Structure | Basic pyrrolidine derivative; primarily for amine protection |
This table illustrates how this compound stands out due to its balance between reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
